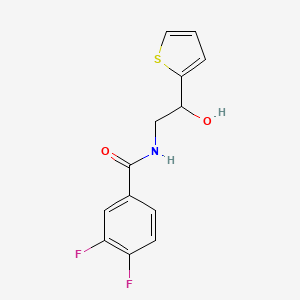

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted aromatic ring linked to a thiophene-containing hydroxyethylamide side chain.

Properties

IUPAC Name |

3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c14-9-4-3-8(6-10(9)15)13(18)16-7-11(17)12-2-1-5-19-12/h1-6,11,17H,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDMYIFSSNMRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically begins with commercially available 3,4-difluorobenzoyl chloride and 2-amino-2-(thiophen-2-yl)ethanol.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine derivative.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3,4-difluoro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.

Reduction: Formation of 3,4-difluoro-N-(2-amino-2-(thiophen-2-yl)ethyl)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. Research conducted by the National Cancer Institute (NCI) demonstrated that similar compounds exhibit significant antimitotic activity against various human tumor cell lines. The mean growth inhibition values suggest a promising avenue for developing new anticancer agents .

Antioxidant Properties

The compound's structure suggests potential antioxidant capabilities. Thiophene derivatives, including this compound, have been shown to inhibit free radical-induced lipid oxidation effectively. A study indicated that certain thiophene derivatives could achieve inhibition rates of up to 30%, making them suitable candidates for further development in antioxidant therapies .

Conductivity-Based Sensors

The incorporation of thiophene moieties in compounds like 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has led to advancements in materials science, particularly in the development of conductive polymers and sensors. These materials can be utilized in various applications, including bio-diagnostics and environmental monitoring .

Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various thiophene derivatives and evaluated their biological activities. The findings indicated that modifications to the thiophene ring significantly influenced both antioxidant and antibacterial activities. For instance, compounds with hydroxyl or amino substitutions demonstrated enhanced biological efficacy compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide and specific biological targets. These studies revealed that the compound could effectively bind to certain receptors involved in cancer progression, further supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzamides with Heterocyclic Substituents

- Compound: N-(2-(2,4-Difluorophenyl)-4H-1,2,4-triazole-3-thione derivatives ()** Structural Features: These compounds feature a 1,2,4-triazole ring fused to a 3,4-difluorophenyl group. The thione (-C=S) tautomer is stabilized, as confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) . Synthesis: Synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization in basic media .

Compound : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()**

- Structural Features : Incorporates a dihydrothienylidene group directly conjugated to the benzamide core. Single-crystal X-ray studies confirm planar geometry and disorder in the thiophene ring .

- Key Differences : The dihydrothienylidene group introduces rigidity, whereas the target compound’s hydroxyethyl-thiophene side chain offers conformational flexibility.

Fluorinated Benzamides with Amino/Alkoxy Substituents

- Compound: N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide ()** Structural Features: Contains an aminoethoxy linker and a bulky 4-iodo-2-fluorophenylamino group. The synthesis involves trifluoroacetic acid deprotection followed by basification . Key Differences: The aminoethoxy group enhances water solubility, while the iodine atom may facilitate radioimaging applications—a contrast to the target compound’s thiophene-based hydrophobicity.

- Compound: N-[(R)-2,3-Dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)benzamide (Polymorph IV) ()** Structural Features: Features a dihydroxypropoxy side chain and a fluorinated iodophenyl group. Polymorph IV exhibits distinct crystallographic stability .

Agrochemically Relevant Benzamides

- Compound: Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) ()** Structural Features: A pyridinecarboxamide with trifluoromethylphenoxy and difluorophenyl groups. Used as a herbicide due to its lipophilicity and photostability . Key Differences: The trifluoromethylphenoxy group enhances herbicidal activity, whereas the target compound’s thiophene moiety may prioritize pharmaceutical over agrochemical applications.

Comparative Data Table

Key Findings and Implications

- Synthetic Flexibility: Fluorinated benzamides are highly tunable; substituents like triazoles (), aminoethoxy groups (), or thiophenes () dictate reactivity and application.

- Spectroscopic Signatures : IR and NMR data consistently highlight C=O (~1660–1680 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches, with tautomerism observed in triazole derivatives .

- Biological Relevance : Thiophene and triazole groups () may enhance binding to biological targets, while agrochemical analogs () prioritize environmental stability.

Biological Activity

3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS Number: 1267260-82-1) is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is , with a molecular weight of approximately 349.4 g/mol. The compound features a benzamide core substituted with fluorine atoms and a thiophene moiety, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃F₂NO₃S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 1267260-82-1 |

Anticancer Properties

Research indicates that compounds similar to 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).

A study reported that certain derivatives demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For instance, fluorinated compounds have been shown to enhance binding affinity to histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation .

Antimicrobial Activity

Additionally, some studies suggest that compounds containing thiophene rings exhibit antimicrobial properties. The presence of the hydroxyl group in 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide could enhance its interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes like HDACs by binding to their active sites, thereby altering their function and affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It might also modulate receptor activity through competitive inhibition or allosteric modulation due to its structural features, including fluorine substitution which can enhance binding interactions .

- Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death. This effect could be part of the mechanism by which 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exerts its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide:

- Cytotoxicity Assessment : In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 0.12 µM to 5.51 µM against various cancer cell lines, highlighting their potential as anticancer agents .

- Mechanistic Studies : Flow cytometry assays indicated that these compounds can induce apoptosis in a dose-dependent manner through pathways involving p53 activation and caspase cleavage .

- Structure-Aactivity Relationship (SAR) : Research has shown that modifications in the structure, particularly the introduction or alteration of electron-donating or withdrawing groups, significantly affect biological potency. For example, the presence of fluorine atoms has been linked to improved binding affinity and selectivity for target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.